molecular formula C8H11ClF3NO B6275989 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride CAS No. 2763759-80-2

5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride

Cat. No. B6275989
CAS RN: 2763759-80-2
M. Wt: 229.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride, commonly referred to as TFMAH, is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid, with a melting point of 76-78 °C. TFMAH is soluble in water and ethanol, and is relatively stable in air. This compound is used in a variety of research applications, including biochemical and physiological studies, and has been used in experiments to study the mechanism of action of various proteins and enzymes.

Mechanism of Action

The mechanism of action of TFMAH is not yet fully understood. It has been suggested that TFMAH acts as a competitive inhibitor of cyclooxygenase, which is an enzyme involved in the synthesis of prostaglandins. It is also thought to act as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMAH have not been fully studied. However, it has been suggested that TFMAH may act as an anti-inflammatory agent, as it has been shown to inhibit the production of prostaglandins. It has also been suggested that TFMAH may have anti-microbial and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using TFMAH in laboratory experiments include its low cost, its relative stability in air, and its solubility in water and ethanol. However, it is important to note that TFMAH is a relatively new compound and its effects on the human body are not yet fully understood.

Future Directions

In order to better understand the effects of TFMAH, further research is needed. This research should focus on the biochemical and physiological effects of TFMAH, as well as its potential therapeutic applications. Additionally, further research should be conducted on the mechanism of action of TFMAH, as well as its potential interactions with other drugs and compounds. Additionally, further research should be conducted on the potential toxicity of TFMAH, as well as its potential environmental impacts. Finally, research should also be conducted on the potential uses of TFMAH in other scientific applications, such as drug discovery and development.

Synthesis Methods

TFMAH can be synthesized using a variety of methods. One such method is the reaction of 4-formyl-1-azabicyclo[3.2.1]octan-4-one with trifluoroacetic acid, followed by hydrolysis with hydrochloric acid. This method has been used to synthesize TFMAH in a relatively short amount of time, with yields of up to 95%.

Scientific Research Applications

TFMAH has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes, such as the enzyme cyclooxygenase, as well as for the study of proteins and their mechanism of action. TFMAH has also been used to study the biochemical and physiological effects of various drugs and compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride involves the reaction of 2,5-dioxo-1-pyrrolidineacetamide with 1,1,1-trifluoro-2-bromoethane followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2,5-dioxo-1-pyrrolidineacetamide", "1,1,1-trifluoro-2-bromoethane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,5-dioxo-1-pyrrolidineacetamide is reacted with 1,1,1-trifluoro-2-bromoethane in the presence of a base such as potassium carbonate to form 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one.", "Step 2: The resulting product is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then quaternized with hydrochloric acid to form the hydrochloride salt of 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one." ] }

CAS RN

2763759-80-2

Molecular Formula

C8H11ClF3NO

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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